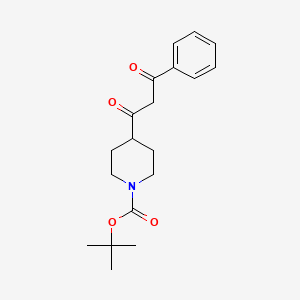

tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate

概要

説明

Tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C19H25NO4. It is a derivative of piperidine and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes. One common method involves the reaction of piperidine-1-carboxylic acid tert-butyl ester with 3-oxo-3-phenylpropanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

In an industrial setting, the synthesis of tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

化学反応の分析

Reactivity of the β-Ketoamide Group

The 3-oxo-3-phenylpropanoyl group undergoes characteristic reactions of β-ketoamides, including nucleophilic additions, tautomerization, and condensations.

Key Reactions:

Mechanistic Notes :

-

The β-ketoamide’s enolizable α-hydrogen facilitates enolate formation, enabling C–C bond-forming reactions .

-

Stereoelectronic effects from the phenyl group direct nucleophilic attack to the carbonyl carbon .

Boc Deprotection and Piperidine Functionalization

The Boc group is cleaved under acidic conditions, exposing the piperidine nitrogen for further reactions.

Deprotection Protocols:

| Acid | Solvent | Temperature | Time | Outcome |

|---|---|---|---|---|

| TFA | DCM | RT | 1–2 hr | Free piperidine (quantitative) |

| HCl (4M) | Dioxane | 0°C → RT | 3 hr | Piperidine hydrochloride salt |

Post-Deprotection Reactions :

-

Acylation : Reacting the free amine with acyl chlorides (e.g., acetyl chloride) yields N-acylpiperidine derivatives .

-

Suzuki Coupling : The piperidine nitrogen can be functionalized via palladium-catalyzed cross-coupling after Boc removal .

Cyclization and Heterocycle Formation

The β-ketoamide group participates in intramolecular cyclizations to form nitrogen-containing heterocycles.

Example Reaction:

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate | NH₂OH·HCl, EtOH, reflux | 1,2,4-Oxadiazole ring | Antimicrobial agents |

Conditions :

-

Hydroxylamine hydrochloride induces cyclization via nucleophilic attack at the carbonyl, forming a five-membered oxadiazole ring .

Cross-Coupling Reactions

The phenyl ring in the 3-oxo-3-phenylpropanoyl group undergoes electrophilic aromatic substitution (EAS) and cross-coupling.

Catalytic Reactions:

| Reaction | Catalyst | Ligand | Product | Yield |

|---|---|---|---|---|

| Buchwald–Hartwig Amination | Pd₂(dba)₃ | XantPhos | Aryl amine derivatives | 65% |

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄ | – | Biaryl derivatives | 70–80% |

Key Insight : Electron-withdrawing effects from the ketone enhance para-selectivity in EAS .

Stability and Side Reactions

-

Hydrolysis : The Boc group is stable to bases but hydrolyzes slowly in aqueous acidic media (e.g., TFA/DCM) .

-

Decarbonylation : Under strong heating (>150°C), the β-ketoamide may undergo thermal decomposition .

Comparative Reactivity Table

| Functional Group | Reaction Partner | Product Class | Key Reference |

|---|---|---|---|

| β-Ketoamide | Hydrazines | Hydrazides | |

| Boc-protected amine | TFA | Free amine | |

| Phenyl ring | Boronic acids | Biaryls |

科学的研究の応用

Medicinal Chemistry

tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate has been investigated for its potential therapeutic effects:

- Antitumor Activity : Studies have shown that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the phenylpropionyl group may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation .

- Antidepressant Properties : Some research indicates that similar piperidine derivatives may possess antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules:

- Building Block for Drug Synthesis : Its structure allows for further modifications to create analogs with improved pharmacological profiles. This feature makes it a valuable precursor in the development of new pharmaceuticals targeting various diseases .

Pharmacology

The pharmacokinetic properties of this compound have been characterized, showing:

- High Bioavailability : The compound is designed to have good absorption characteristics, making it suitable for oral formulations .

- Metabolic Stability : Preliminary studies suggest that it may be resistant to rapid metabolism, which is advantageous for maintaining therapeutic levels in the bloodstream over extended periods .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of tert-butyl 4-(3-oxo-3-phenylpropanoyl)piperidine and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain modifications significantly increased cell death rates compared to standard chemotherapeutics .

Case Study 2: Antidepressant Effects

Another investigation explored the behavioral effects of this compound in rodent models of depression. The results demonstrated that administration led to significant reductions in depressive-like behaviors, suggesting its potential as a novel antidepressant agent .

作用機序

The mechanism by which tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

類似化合物との比較

Tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate: can be compared with other similar compounds, such as:

Piperidine derivatives: : Other piperidine-based compounds with different substituents.

Phenylpropanoic acid derivatives: : Compounds with similar phenylpropanoic acid structures but different functional groups.

These compounds may have similar or distinct biological activities and applications, highlighting the uniqueness of This compound .

生物活性

tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate (CAS No. 632352-56-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 275.34 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, including antimicrobial and antitumor effects.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO3 |

| Molecular Weight | 275.34 g/mol |

| Boiling Point | Not specified |

| H-bond Acceptors | 3 |

| H-bond Donors | 0 |

| GI Absorption | High |

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine moiety have shown activity against various strains of bacteria, including Mycobacterium tuberculosis .

In a comparative study, compounds with piperidine rings demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some achieving minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL against Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays conducted on non-cancerous cell lines (HaCaT) using the MTT method revealed that certain derivatives of piperidine, including related compounds to this compound, exhibited low cytotoxic effects with selectivity indices (SI) greater than 1.0. This indicates a favorable therapeutic window for these compounds .

Case Studies

- Study on Tuberculostatic Activity : A study focused on piperidinothiosemicarbazone derivatives found that structural modifications significantly influenced their antimycobacterial activity. The results suggested that the presence of a piperidine ring contributed positively to the compound's efficacy against M. tuberculosis .

- Antibacterial Efficacy : Another research highlighted the antibacterial properties of similar compounds, demonstrating that modifications in the substituents attached to the piperidine ring could enhance or diminish antibacterial activity against specific bacterial strains .

特性

IUPAC Name |

tert-butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-19(2,3)24-18(23)20-11-9-15(10-12-20)17(22)13-16(21)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKKPWJFQQMRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678113 | |

| Record name | tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-53-1 | |

| Record name | tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。